Cas no 1936233-63-4 (6-(Pyrazin-2-yl)pyrimidin-4-ol)

6-(Pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazine moiety and a hydroxyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its bifunctional nature allows for versatile reactivity, facilitating further derivatization at both the pyrimidine and pyrazine rings. The compound exhibits potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined crystalline form ensures consistent purity and stability, supporting reliable performance in synthetic applications. Suitable for use in medicinal chemistry and material science, it offers a balance of reactivity and structural diversity.
6-(Pyrazin-2-yl)pyrimidin-4-ol structure
1936233-63-4 structure
Product Name:6-(Pyrazin-2-yl)pyrimidin-4-ol
CAS No:1936233-63-4
MF:C8H6N4O
MW:174.159440517426
CID:5044732
Update Time:2025-10-22

6-(Pyrazin-2-yl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-(pyrazin-2-yl)pyrimidin-4-ol
    • 4-pyrazin-2-yl-1H-pyrimidin-6-one
    • 6-(Pyrazin-2-yl)pyrimidin-4-ol
    • Inchi: 1S/C8H6N4O/c13-8-3-6(11-5-12-8)7-4-9-1-2-10-7/h1-5H,(H,11,12,13)
    • InChI Key: LENMQOIZKWYXJE-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=NC=CN=2)N=CN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 271
  • XLogP3: -1.2
  • Topological Polar Surface Area: 67.2

6-(Pyrazin-2-yl)pyrimidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P274266-100mg
6-(Pyrazin-2-yl)pyrimidin-4-ol
1936233-63-4
100mg
$ 95.00 2022-06-03
TRC
P274266-500mg
6-(Pyrazin-2-yl)pyrimidin-4-ol
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500mg
$ 365.00 2022-06-03
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$ 570.00 2022-06-03
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F1967-3810-0.25g
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1936233-63-4 95%+
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$523.0 2023-09-06
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F1967-3810-0.5g
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$551.0 2023-09-06
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F1967-3810-1g
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F1967-3810-5g
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$1909.0 2023-09-06
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Additional information on 6-(Pyrazin-2-yl)pyrimidin-4-ol

Comprehensive Overview of 6-(Pyrazin-2-yl)pyrimidin-4-ol (CAS No. 1936233-63-4): Properties, Applications, and Research Insights

In the rapidly evolving field of pharmaceutical and agrochemical research, 6-(Pyrazin-2-yl)pyrimidin-4-ol (CAS No. 1936233-63-4) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique pyrazine-pyrimidine hybrid structure, is gaining attention for its potential applications in drug discovery, material science, and specialty chemistry. Researchers are increasingly exploring its synthetic pathways, physicochemical properties, and biological activity profiles, making it a focal point in modern organic chemistry studies.

The molecular architecture of 6-(Pyrazin-2-yl)pyrimidin-4-ol features a pyrimidine core substituted with a pyrazine moiety at the 6-position, while the 4-position bears a hydroxyl group. This arrangement contributes to its hydrogen-bonding capacity and metal coordination potential, properties that are crucial for its interactions in biological systems or material matrices. With a molecular formula of C8H6N4O and a molar mass of 174.16 g/mol, this compound exhibits moderate polarity, influencing its solubility characteristics in various organic solvents and aqueous solutions at different pH levels.

Recent literature highlights the growing importance of nitrogen-containing heterocycles like 6-(Pyrazin-2-yl)pyrimidin-4-ol in medicinal chemistry. The compound's structural features resemble those found in many FDA-approved drugs, particularly in antiviral and anticancer therapeutics. Computational studies suggest its potential as a kinase inhibitor scaffold, with the pyrazine ring serving as an effective hydrogen bond acceptor and the hydroxyl group providing critical binding interactions. These characteristics align with current trends in fragment-based drug design and targeted therapy development, addressing frequent search queries about "next-generation drug candidates" and "small molecule therapeutics."

From a synthetic chemistry perspective, 1936233-63-4 serves as a versatile building block for more complex molecular architectures. Its preparation typically involves cross-coupling reactions between appropriately functionalized pyrazine and pyrimidine precursors, followed by selective hydroxylation. Optimization of these synthetic routes remains an active area of investigation, particularly concerning atom economy and green chemistry principles - topics frequently searched by chemistry professionals seeking sustainable synthetic methodologies.

Material scientists have begun exploring applications of 6-(Pyrazin-2-yl)pyrimidin-4-ol in organic electronics and coordination polymers. The compound's conjugated system and potential for supramolecular assembly make it interesting for developing novel organic semiconductors or metal-organic frameworks (MOFs). These applications respond to growing market demands for advanced materials in energy storage, optoelectronics, and sensor technologies - all trending topics in scientific and industrial research circles.

Analytical characterization of 1936233-63-4 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity profile is particularly important for pharmaceutical applications, driving interest in advanced chromatographic methods for its analysis. These analytical considerations address common questions from quality control professionals about "heterocyclic compound characterization" and "impurity profiling techniques."

As research continues, 6-(Pyrazin-2-yl)pyrimidin-4-ol demonstrates promising potential across multiple disciplines. Its development reflects broader trends in chemical research toward multifunctional heterocycles that bridge traditional boundaries between pharmaceuticals, agrochemicals, and advanced materials. Future studies will likely explore its structure-activity relationships in greater depth and investigate novel derivatives for specific applications, keeping this compound at the forefront of innovative chemistry solutions.

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